N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4-dimethoxy-substituted benzamide core linked via an ethyl chain to a 2,2'-bithiophene moiety. The bithiophene group confers extended π-conjugation, which may enhance electronic properties and influence biological interactions, such as binding to proteins or nucleic acids.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-22-15-7-5-13(12-16(15)23-2)19(21)20-10-9-14-6-8-18(25-14)17-4-3-11-24-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSXMKVDLOWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Ethyl Linker: The bithiophene unit is then functionalized with an ethyl group through a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Structure: The final step involves the reaction of the ethyl-bithiophene intermediate with 3,4-dimethoxybenzoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can participate in π-π stacking interactions, while the benzamide structure can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 3,4-Dimethoxybenzamide Derivatives
Key Observations :
- The bithiophene moiety in the target compound is rare among benzamide derivatives but is structurally analogous to natural bithiophenes isolated from Echinops grijisii, which exhibit anti-inflammatory properties .
Key Observations :
Key Observations :
- The 3,4-dimethoxybenzamide group is associated with diverse activities, likely due to its hydrogen-bonding capacity and hydrophobic interactions.
- Bithiophene-containing compounds (e.g., ) show anti-inflammatory effects, suggesting the target compound may share similar pathways .
Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
Table 4: Physicochemical Properties of Analogs
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
